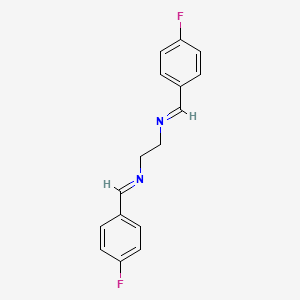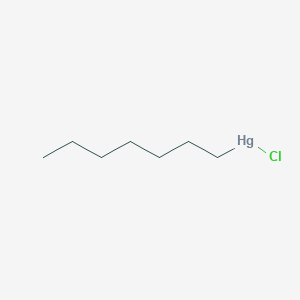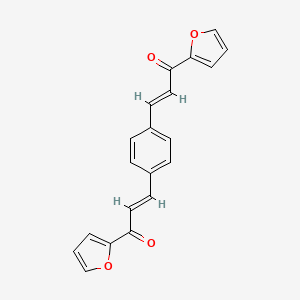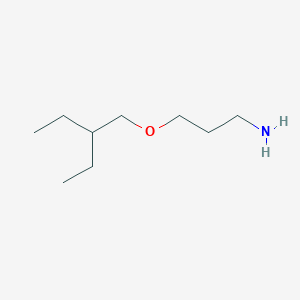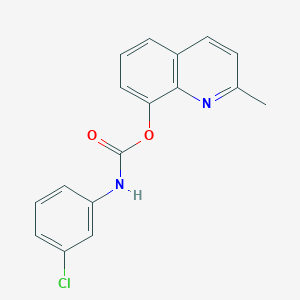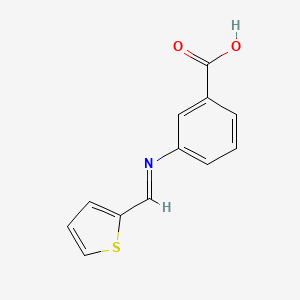
3-Carboxy-N-(2-thenylidene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carboxy-N-(2-thenylidene)aniline is an organic compound with the molecular formula C12H9NO2S It is known for its unique structure, which includes a carboxylic acid group and a thenylidene group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-N-(2-thenylidene)aniline typically involves the condensation of 3-carboxyaniline with 2-thenaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Carboxy-N-(2-thenylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the thenylidene group to a thenyl group or reduce the carboxylic acid to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the thenylidene group or carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-Carboxy-N-(2-thenylidene)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme immobilization and as a probe for biochemical assays.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanofibers.
作用机制
The mechanism of action of 3-Carboxy-N-(2-thenylidene)aniline depends on its specific application. In enzyme immobilization, for example, the compound can form covalent bonds with enzyme molecules, enhancing their stability and activity. The carboxylic acid group can interact with various molecular targets, facilitating binding and reactivity in biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-Nitro-N-(2-thienylmethylene)aniline
- 4-Carboxy-N-(4-isopropylbenzylidene)aniline
- 3-Chloro-N-(2-hydroxybenzylidene)aniline
Uniqueness
3-Carboxy-N-(2-thenylidene)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a carboxylic acid and a thenylidene group allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
属性
CAS 编号 |
64857-03-0 |
|---|---|
分子式 |
C12H9NO2S |
分子量 |
231.27 g/mol |
IUPAC 名称 |
3-(thiophen-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C12H9NO2S/c14-12(15)9-3-1-4-10(7-9)13-8-11-5-2-6-16-11/h1-8H,(H,14,15) |
InChI 键 |
IJPHFFKXZSGFAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=CC2=CC=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


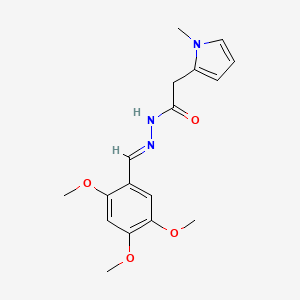
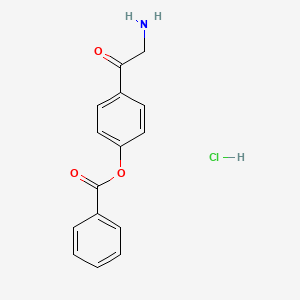
amino]-](/img/structure/B15077175.png)
![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)

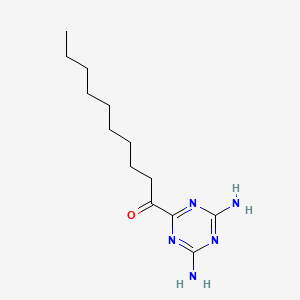
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
